(R)-(+)-4-Methylmandelonitrile chemical properties
(R)-(+)-4-Methylmandelonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of (R)-(+)-4-Methylmandelonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
(R)-(+)-4-Methylmandelonitrile is a chiral cyanohydrin of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile chiral building block, it serves as a precursor to a variety of optically active molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols. Its structure, featuring a nitrile and a hydroxyl group attached to a stereocenter, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental identity of (R)-(+)-4-Methylmandelonitrile is established through its physical constants and spectroscopic signatures. This data is crucial for its characterization and quality control in a laboratory setting.
Physical Properties
The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-hydroxy-2-(p-tolyl)acetonitrile | N/A |
| CAS Number | 10017-04-6 | [1] |
| Molecular Formula | C₉H₉NO | N/A |
| Molecular Weight | 147.17 g/mol | N/A |
| Appearance | Varies; often a liquid or low-melting solid | [2] |
| Melting Point | Data not consistently available; parent mandelonitrile melts at -10 to 28°C | [2][3] |
| Boiling Point | Decomposes upon heating | [3] |
| Solubility | Soluble in many organic solvents like ethers and chlorinated solvents | [4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here are based on analogous structures and established principles of spectroscopic interpretation.[5][6][7]
| Spectroscopy | Key Data and Interpretation |
| ¹H NMR | ~7.2-7.4 ppm (m, 4H): Aromatic protons of the p-tolyl group, typically appearing as two distinct doublets (AA'BB' system). ~5.5 ppm (s, 1H): Methine proton (CH) deshielded by the adjacent hydroxyl and nitrile groups. ~3.5 ppm (br s, 1H): Hydroxyl proton (OH); chemical shift can be variable and concentration-dependent. ~2.3 ppm (s, 3H): Methyl protons (CH₃) of the p-tolyl group. |
| ¹³C NMR | ~138-140 ppm: Quaternary aromatic carbon attached to the methyl group. ~132-135 ppm: Quaternary aromatic carbon attached to the chiral center. ~129-130 ppm: Aromatic CH carbons. ~126-127 ppm: Aromatic CH carbons. ~118-120 ppm: Nitrile carbon (C≡N). ~63-65 ppm: Chiral methine carbon (CH-OH). ~21 ppm: Methyl carbon (CH₃). |
| Infrared (IR) | ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group. ~3030 cm⁻¹ (weak): Aromatic C-H stretching. ~2925 cm⁻¹ (weak): Aliphatic C-H stretching. ~2245 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. ~1610 & 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring. |
| Mass Spec. (MS) | m/z ~147: Molecular ion peak [M]⁺. m/z ~120: Loss of HCN, [M-HCN]⁺, a common fragmentation pathway for cyanohydrins. m/z ~91: Tropylium ion [C₇H₇]⁺, characteristic of toluene-like structures. |
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Accurately weigh approximately 10-20 mg of (R)-(+)-4-Methylmandelonitrile.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
Cap the NMR tube and gently invert to ensure homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Enantioselective Synthesis: The Biocatalytic Approach
The synthesis of (R)-(+)-4-Methylmandelonitrile with high enantiomeric purity is most effectively achieved through biocatalysis.[8] Hydroxynitrile lyase (HNL) enzymes catalyze the asymmetric addition of a cyanide equivalent to the carbonyl carbon of 4-methylbenzaldehyde.[9] This enzymatic approach is favored over traditional chemical synthesis due to its exceptional stereoselectivity, mild reaction conditions, and environmentally benign nature.
The core of this process is the enzyme's ability to create a chiral environment that favors the formation of the (R)-enantiomer.[10]
Caption: Workflow for HNL-catalyzed synthesis.
Field-Proven Experimental Protocol: HNL-Catalyzed Synthesis
This protocol describes a robust, scalable method for synthesizing (R)-(+)-4-Methylmandelonitrile.
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Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M, pH 5.5). The acidic pH is critical as it maintains the protonated state of HCN, the active nucleophile, while preventing the non-catalyzed racemic reaction which is favored at higher pH.[11]
-
Reaction Setup: In a jacketed glass reactor maintained at 20-25°C, create a biphasic system by adding methyl tert-butyl ether (MTBE) and the prepared citrate buffer (e.g., in a 4:1 v/v ratio).[11] MTBE serves as the organic phase to dissolve the aldehyde substrate and the cyanohydrin product, minimizing product degradation in the aqueous phase.
-
Substrate Addition: Dissolve 4-methylbenzaldehyde in the MTBE phase to a final concentration of ~0.5 M.
-
Enzyme Introduction: Add the (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus) to the aqueous buffer phase.[11]
-
Cyanide Feed: Start a slow, controlled feed of hydrogen cyanide (or an in-situ generating system like KCN/acetic acid) into the reaction mixture with vigorous stirring.[4] A slow feed is crucial to keep the concentration of free cyanide low, preventing enzyme inhibition and minimizing the uncatalyzed background reaction.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them via chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Workup: Once the reaction reaches completion (>98% conversion, >99% ee), stop the stirring and allow the layers to separate.
-
Extraction & Purification: Separate the organic layer. The crude product can be purified by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved via flash column chromatography.[4]
Reactivity and Chemical Transformations
The synthetic utility of (R)-(+)-4-Methylmandelonitrile stems from the reactivity of its hydroxyl and nitrile functional groups. These allow for its conversion into other valuable chiral intermediates.
-
Hydrolysis to (R)-Mandelic Acid Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (R)-(+)-4-methylmandelic acid. This transformation is particularly valuable as chiral mandelic acids are important resolving agents and synthons in pharmaceutical manufacturing.[12][13]
-
Reduction to Chiral Amines: The nitrile can be reduced to a primary amine, yielding a chiral phenylethanolamine derivative. These are common structural motifs in medicinal chemistry.
-
Instability: The molecule is thermally unstable and can undergo retro-cyanation, decomposing back to 4-methylbenzaldehyde and highly toxic hydrogen cyanide gas. This reaction is reversible and necessitates careful handling and storage at low temperatures.[3]
Caption: Primary reaction pathways from the core molecule.
Safety, Handling, and Storage
(R)-(+)-4-Methylmandelonitrile and its parent compound, mandelonitrile, are classified as hazardous substances and must be handled with stringent safety protocols.[2][14][15]
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[14] Its primary hazard is the potential release of hydrogen cyanide gas, which is extremely toxic.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon).[3] It is sensitive to moisture, light, and air. For long-term stability, storage at -20°C is recommended.[3][15]
Conclusion
(R)-(+)-4-Methylmandelonitrile is a high-value chiral intermediate whose utility is unlocked through a deep understanding of its chemical properties. Its enantioselective synthesis, primarily achieved via robust biocatalytic methods, provides access to a versatile platform for constructing complex, optically pure molecules. Mastery of its handling, reactivity, and spectroscopic characterization is essential for any researcher or drug development professional seeking to leverage its synthetic potential.
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